
Ethyl 3-(5-bromo-1-benzofuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-bromo-1-benzofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring substituted with a bromine atom and an ethyl ester group, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of Ethyl 3-(5-bromo-1-benzofuran-2-yl)prop-2-enoate typically involves the following steps:
Bromination of Benzofuran: The starting material, benzofuran, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the benzofuran ring.
Esterification: The brominated benzofuran is then subjected to esterification with ethyl acrylate under basic conditions to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(5-bromo-1-benzofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids, and reduction to form alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(5-bromo-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Material Science: It is explored for its potential use in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-1-benzofuran-2-yl)prop-2-enoate depends on its specific application
Properties
CAS No. |
57329-46-1 |
|---|---|
Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 3-(5-bromo-1-benzofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H11BrO3/c1-2-16-13(15)6-4-11-8-9-7-10(14)3-5-12(9)17-11/h3-8H,2H2,1H3 |
InChI Key |
SGIDOIVNGYHWPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


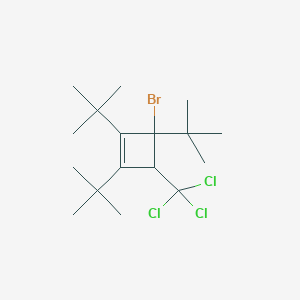
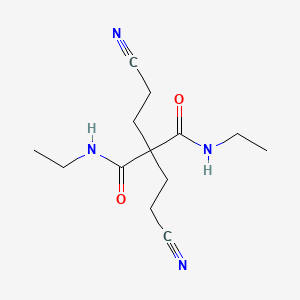
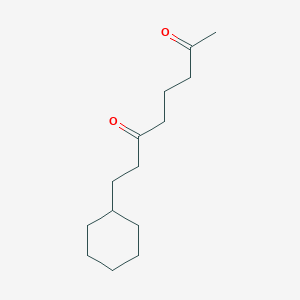
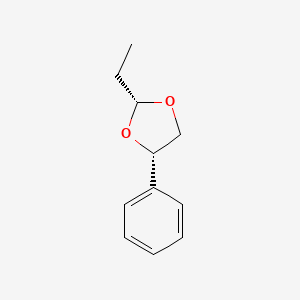
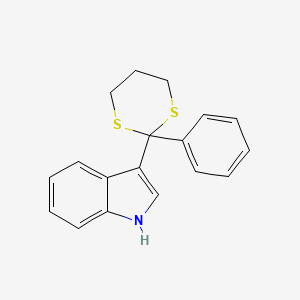
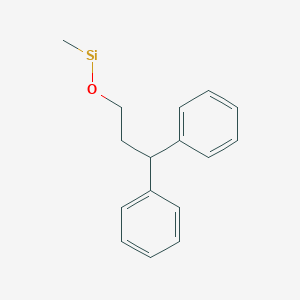
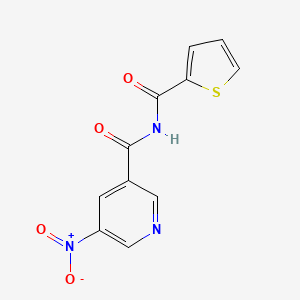
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
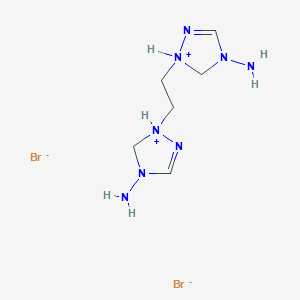

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
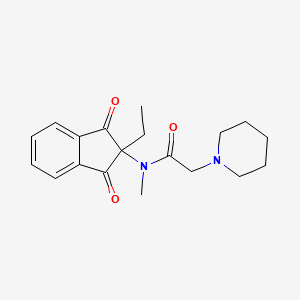
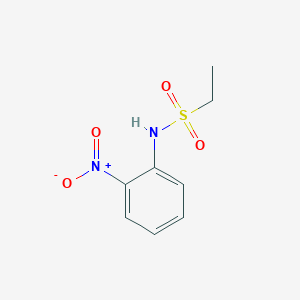
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
